molecular formula C12H13NO B13790211 N-[2-(3-ethynylphenyl)ethyl]acetamide

N-[2-(3-ethynylphenyl)ethyl]acetamide

Cat. No.: B13790211
M. Wt: 187.24 g/mol
InChI Key: PBSSKLCSACBAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-ethynylphenyl)ethyl]acetamide is an organic compound with the molecular formula C12H13NO It is a derivative of acetamide, featuring an ethynyl group attached to a phenyl ring, which is further connected to an ethyl chain and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-ethynylphenyl)ethyl]acetamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-ethynylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(3-ethynylphenyl)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3-ethynylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-ethynylphenyl)ethyl]acetamide is unique due to the presence of both the ethynyl group and the ethyl chain, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N-[2-(3-ethynylphenyl)ethyl]acetamide

InChI

InChI=1S/C12H13NO/c1-3-11-5-4-6-12(9-11)7-8-13-10(2)14/h1,4-6,9H,7-8H2,2H3,(H,13,14)

InChI Key

PBSSKLCSACBAAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC(=CC=C1)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.